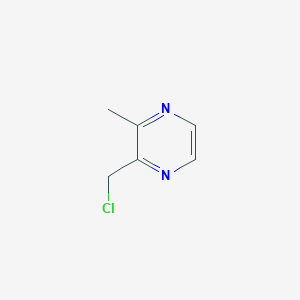

2-(Chloromethyl)-3-methylpyrazine

描述

Contextualization within Halogenated Pyrazine (B50134) Chemistry

Halogenated pyrazines are a class of compounds where one or more hydrogen atoms on the pyrazine ring are replaced by halogen atoms. This substitution significantly influences the chemical reactivity and biological activity of the pyrazine core. The introduction of halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes, and can also provide a site for further chemical modifications. nih.govtutorchase.com Halogenated pyrazines are recognized for their potential in medicinal chemistry, with some demonstrating antibacterial and other therapeutic properties. nih.gov The presence of the chloromethyl group in 2-(chloromethyl)-3-methylpyrazine introduces a particularly reactive site, making it a versatile intermediate for creating a wide array of derivatives.

Strategic Importance of Pyrazine Derivatives as Building Blocks

Pyrazine and its derivatives are fundamental building blocks in organic synthesis. researchgate.net They are key components in many biologically active compounds and are widely used in the pharmaceutical, agrochemical, and flavor industries. researchgate.netnih.gov The pyrazine ring system is a feature of several important therapeutic agents. nih.gov The ability to introduce various functional groups onto the pyrazine scaffold allows chemists to fine-tune the properties of the resulting molecules for specific applications. rjpbcs.com this compound serves as a prime example of a strategic building block, providing a reactive handle to construct more elaborate molecular architectures.

Research Rationale and Scope for this compound

The research interest in this compound stems from its potential as a versatile intermediate in the synthesis of novel compounds. The chloromethyl group is a key functional group that allows for a variety of chemical transformations, including nucleophilic substitution reactions. This enables the introduction of different functionalities, leading to the creation of libraries of new pyrazine derivatives. These derivatives can then be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents and other valuable chemical entities.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| CAS Number | 38557-71-6 |

Interactive Data Table: Related Pyrazine Compounds

This table provides information on pyrazine compounds related to the discussion.

| Compound Name | Molecular Formula | Use/Characteristic |

| 2-Methyl-3-(methylthio)pyrazine (B1346595) | C6H8N2S | Flavoring agent, found in coffee aroma. thegoodscentscompany.comnih.govnist.gov |

| 2-Ethyl-3-methylpyrazine | C7H10N2 | Flavoring agent with nutty and roasted notes. sigmaaldrich.com |

| 2-Ethoxy-3-methylpyrazine | C7H10N2O | Flavoring agent with roasted hazel and peanut notes. thegoodscentscompany.com |

| 2-Chloro-3-(methylthio)pyrazine | C5H5ClN2S | Chemical intermediate. nih.gov |

| (Methylthio)methylpyrazine | C6H8N2S | Flavoring agent with cocoa and coffee notes. sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYGCYJUSJWSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510895 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81831-67-6 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 3 Methylpyrazine

De Novo Synthetic Routes to the Pyrazine (B50134) Core

The de novo synthesis of the pyrazine ring offers a direct pathway to specifically substituted pyrazines, including those bearing the 2-methyl and 3-chloromethyl precursor functionalities. These methods typically involve the condensation of two key fragments to form the heterocyclic core.

Cyclocondensation Approaches

The most classical and widely employed method for pyrazine synthesis is the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of a precursor to 2-(chloromethyl)-3-methylpyrazine, this would involve the reaction of ethylenediamine (B42938) with a suitably substituted α-dicarbonyl compound. For instance, the condensation of ethylenediamine with a 1-chloro-2,3-butanedione derivative could theoretically yield the desired pyrazine ring. However, the stability and accessibility of such dicarbonyl compounds can be a significant challenge.

A more practical approach involves the condensation of ethylenediamine with 2,3-butanedione (B143835) to form 2,3-dimethylpyrazine (B1216465), which can then be selectively functionalized. A patented method describes the synthesis of 2,3-dimethylpyrazine by reacting ethylenediamine with 2,3-butanedione in ethanol, followed by treatment with potassium hydroxide (B78521) and a metal oxide catalyst. google.com

Table 1: Representative Cyclocondensation for 2,3-Dimethylpyrazine Synthesis

| Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Product |

| Ethylenediamine, 2,3-Butanedione | Potassium Hydroxide, Metal Oxide | Ethanol | Reflux | 2,3-Dimethylpyrazine |

This initial product, 2,3-dimethylpyrazine, serves as a common starting material for subsequent functionalization to introduce the chloromethyl group.

Ring-Closure Reactions

Alternative de novo syntheses can involve ring-closure reactions of acyclic precursors that already contain the necessary atoms for the pyrazine ring. For instance, the cyclization of α-amino ketones or related derivatives can lead to the formation of dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine. While conceptually straightforward, the synthesis of the required acyclic precursors with the specific substitution pattern for this compound can be complex and may involve multiple synthetic steps.

Selective Functionalization of Pyrazine Scaffolds to Yield this compound

The functionalization of a pre-existing and readily available pyrazine, such as 2,3-dimethylpyrazine, is often a more practical and common strategy for the synthesis of this compound. This approach relies on the selective modification of one of the methyl groups.

Regioselective Chlorination of Methylpyrazines

The direct chlorination of the methyl group of 2,3-dimethylpyrazine presents a significant challenge due to the potential for competing ring chlorination. Studies on the chlorination of alkylpyrazines have shown that direct treatment with chlorine gas often leads to substitution on the pyrazine ring itself rather than on the alkyl side chain.

However, selective side-chain chlorination can be achieved under free-radical conditions. The use of N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or UV light, is a common method for the benzylic chlorination of methyl-substituted aromatic and heteroaromatic compounds. This method can be applied to 2,3-dimethylpyrazine to achieve the desired side-chain chlorination. It is important to note that the resulting this compound is often reported to be unstable and may be used immediately in subsequent reactions.

Table 2: Conditions for Side-Chain Chlorination

| Substrate | Reagent | Initiator | Solvent | Product |

| 2,3-Dimethylpyrazine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride | This compound |

The regioselectivity of this reaction can be influenced by the reaction conditions, and the formation of dichlorinated byproducts is a possibility that needs to be controlled through careful stoichiometry and reaction time.

Substitution Reactions for Chloromethyl Group Introduction

An alternative to direct chlorination involves a two-step sequence: hydroxylation of the methyl group followed by conversion of the resulting alcohol to the chloride.

Synthesis of 2-Hydroxymethyl-3-methylpyrazine: The selective oxidation of one methyl group of 2,3-dimethylpyrazine to a hydroxymethyl group can be achieved through various methods. One approach involves the selective metalation of 2,3-dimethylpyrazine with a strong base like n-butyllithium (n-BuLi), followed by quenching with an oxygen source or a suitable electrophile that can be converted to a hydroxyl group. A study on the synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine demonstrated the selective deprotonation of one methyl group of 2,3-dimethylpyrazine using n-BuLi. mdpi.com A similar strategy could be employed with an appropriate electrophile to introduce a protected hydroxyl group.

Conversion of Hydroxymethyl to Chloromethyl: The resulting 2-hydroxymethyl-3-methylpyrazine can then be converted to this compound using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. Other reagents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be used. The synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-hydroxymethylpyridine (B1360356) using such methods is a well-documented analogous transformation. google.com

Table 3: Two-Step Synthesis via Hydroxymethyl Intermediate

| Step | Starting Material | Reagents | Product |

| 1 | 2,3-Dimethylpyrazine | 1. n-BuLi; 2. Electrophile (e.g., Paraformaldehyde) | 2-Hydroxymethyl-3-methylpyrazine |

| 2 | 2-Hydroxymethyl-3-methylpyrazine | Thionyl Chloride (SOCl₂) | This compound |

Advanced Catalytic Approaches in Synthesis of this compound

While classical stoichiometric methods dominate the synthesis of this compound, research into advanced catalytic approaches is ongoing. These methods aim to improve efficiency, selectivity, and environmental compatibility.

Catalytic methods for the direct C-H activation and functionalization of methyl groups on heterocyclic rings are an area of active research. Transition metal catalysts, particularly those based on palladium, rhodium, or copper, could potentially enable the direct and regioselective introduction of a chloromethyl or a precursor group onto the 2-methyl position of 3-methylpyrazine derivatives. However, specific catalytic systems tailored for the synthesis of this compound are not yet widely reported in the literature. The development of such catalytic methods would represent a significant advancement in the synthesis of this important compound.

Green Chemistry Principles in the Preparation of this compound

A common laboratory-scale synthesis involves the free-radical chlorination of 2,3-dimethylpyrazine using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide as a radical initiator in a solvent like carbon tetrachloride. acs.org Another approach is the direct chlorination with chlorine gas under ultraviolet (UV) irradiation. Both methods present opportunities for green improvements.

Safer Solvents and Reaction Conditions

The use of hazardous solvents is a primary concern in traditional synthesis. Carbon tetrachloride, a historically common solvent for radical halogenations, is a potent ozone-depleting substance and is banned for most applications. sciencemadness.orggoogle.com Green chemistry promotes the substitution of such solvents with less toxic and more environmentally benign alternatives.

Research into related reactions offers viable substitutes. For instance, acetonitrile (B52724) has been demonstrated as an effective solvent for halogenations using N-halosuccinimides. sciencemadness.org Furthermore, in a synthesis starting from 2,3-dimethylpyrazine, cyclopentyl methyl ether (CPME) was successfully used as a greener alternative to tetrahydrofuran (B95107) (THF), showcasing its potential applicability in pyrazine chemistry. mdpi.com The ideal green solvent for this process would be non-toxic, biodegradable, derived from renewable resources, and easily recyclable.

The table below compares the properties of traditional and greener solvent alternatives.

| Solvent | Key Hazards | Green Chemistry Considerations |

| Carbon Tetrachloride | Ozone-depleting, hepatotoxic | Banned for most uses; highly persistent |

| Acetonitrile | Toxic, flammable | Less hazardous than CCl4; water-miscible, which can complicate workup |

| Cyclopentyl Methyl Ether (CPME) | Lower peroxide formation than THF, high boiling point, easily recyclable |

Alternative Reagents and Catalysts

A potentially greener alternative is trichloroisocyanuric acid (TCCA), a stable, solid source of chlorine that is considered safer to handle and efficient. orientjchem.org Its use can reduce the hazards associated with handling gaseous chlorine.

Furthermore, the initiation of the radical reaction can be made greener. While benzoyl peroxide is a common chemical initiator, using UV light (photochlorination) can eliminate the need for a chemical initiator altogether. wikipedia.org This avoids the introduction of additional substances into the reaction mixture and simplifies purification. However, photochlorination can sometimes lead to over-chlorination, producing di- and trichlorinated byproducts, which would lower the yield of the desired product and generate more waste. wikipedia.org

Atom Economy and E-Factor Analysis

A key goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product (high atom economy) and to minimize waste (low Environmental Factor or E-Factor).

The theoretical atom economy for the chlorination of 2,3-dimethylpyrazine with different reagents can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A hypothetical comparison of the atom economy for different chlorination methods is presented below.

| Chlorinating Agent | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

| Chlorine (Cl₂) | 2,3-dimethylpyrazine + Cl₂ | This compound | HCl | 75.5% |

| N-Chlorosuccinimide (NCS) | 2,3-dimethylpyrazine + NCS | This compound | Succinimide | 58.8% |

| Trichloroisocyanuric Acid (TCCA) | 3 x 2,3-dimethylpyrazine + TCCA | 3 x this compound | Cyanuric acid | 77.9% |

This table presents a simplified, theoretical calculation.

As the table illustrates, using chlorine gas or TCCA offers a better atom economy than NCS because the mass of the byproducts is lower relative to the desired product.

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 3 Methylpyrazine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most prominent feature of 2-(Chloromethyl)-3-methylpyrazine's reactivity is the susceptibility of the chloromethyl group to nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is analogous to that of benzyl (B1604629) chloride, enhanced by the electron-withdrawing nature of the adjacent pyrazine (B50134) ring.

Amidation and Amination Reactions

The displacement of the chloride by nitrogen-based nucleophiles provides a direct route to aminomethyl- and amidomethyl-pyrazines, which are valuable building blocks in medicinal chemistry.

Amination: Primary and secondary amines can react with this compound to yield the corresponding N-substituted 2-(aminomethyl)-3-methylpyrazines. While specific studies on this compound are not abundant, the synthesis of related aminopyrazines from chloropyrazines is well-documented. For instance, the reaction of 2-amino-3-bromopyrazine (B41547) with methylamine (B109427) proceeds under microwave irradiation in the presence of a copper catalyst to form 2-amino-3-(methylamino)pyrazine (B1284460) in good yield. chemicalbook.com This suggests that the chloromethyl group in the target compound would readily react with various amines under suitable conditions, likely not even requiring metal catalysis due to the higher reactivity of the benzylic-like chloride compared to a chloro group directly on the aromatic ring. The synthesis of N-substituted 3-aminopyrazine-2-amides has also been explored, demonstrating the feasibility of introducing substituted amine functionalities to the pyrazine core. researchgate.netnih.gov

Amidation: Amide anions or protected amides can also serve as nucleophiles to form 2-(amidomethyl)-3-methylpyrazine derivatives. These reactions typically proceed under basic conditions to deprotonate the amide, forming a more potent nucleophile.

| Reactant | Product | Reaction Type | Notes |

| Primary/Secondary Amine | 2-(Aminomethyl)-3-methylpyrazine derivative | Amination | Provides access to a variety of substituted amines. |

| Amide | 2-(Amidomethyl)-3-methylpyrazine derivative | Amidation | Forms a C-N bond with an amide group. |

Etherification and Esterification Reactions

Etherification: Alkoxides are effective nucleophiles for the displacement of the chloride, leading to the formation of 2-alkoxymethyl-3-methylpyrazines. The synthesis of related 2-alkoxy-3-alkylpyrazines has been investigated, highlighting the viability of this transformation. dur.ac.ukdur.ac.uk For example, the reaction of a hydroxypyrazine with an alkylating agent in the presence of a base is a common method to produce alkoxypyrazines. dur.ac.uk In the case of this compound, the reaction with an alcohol in the presence of a non-nucleophilic base to generate the alkoxide in situ would be a standard approach.

Esterification: Carboxylate salts can react with this compound to form 2-acyloxymethyl-3-methylpyrazine derivatives. This reaction, a classic Williamson ether synthesis analogue, provides a straightforward method for introducing ester functionalities. The synthesis of acyloxymethyl ethers as prodrugs is a known strategy, indicating the general feasibility of this type of reaction. chemrxiv.org

| Nucleophile | Product | Reaction Type |

| Alcohol/Base | 2-(Alkoxymethyl)-3-methylpyrazine | Etherification |

| Carboxylic Acid/Base | 2-(Acyloxymethyl)-3-methylpyrazine | Esterification |

Thiolation Reactions

Thiols and their corresponding thiolates are excellent nucleophiles and readily displace the chloride from the chloromethyl group to form 2-(alkylthiomethyl)- or 2-(arylthiomethyl)-3-methylpyrazines. The resulting thioethers are valuable intermediates and can be further oxidized to sulfoxides and sulfones if desired. The presence of 2-methyl-3-(methylthio)pyrazine (B1346595) in various natural products and its use as a flavoring agent indicates that the core structure is readily accessible. thegoodscentscompany.comnih.govthegoodscentscompany.com The synthesis is often achieved by reacting a chloropyrazine with a methylthiolate source. nih.gov

| Reactant | Product | Reaction Type |

| Thiol/Base | 2-(Alkylthiomethyl)-3-methylpyrazine | Thiolation |

Electrophilic Aromatic Substitution on the Pyrazine Ring System

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes electrophilic aromatic substitution reactions on the pyrazine ring challenging compared to benzene (B151609) and other electron-rich aromatic systems. The two nitrogen atoms deactivate the ring towards electrophilic attack. However, under forcing conditions or with highly activated electrophiles, substitution can occur. The directing effects of the existing substituents (methyl and chloromethyl groups) would influence the position of any potential substitution. Both the methyl and chloromethyl groups are ortho-, para-directing in classical aromatic systems, but in the deactivated pyrazine ring, the outcome is less predictable and likely to result in a mixture of products. There is a lack of specific studies on the electrophilic aromatic substitution of this compound.

Metal-Catalyzed Cross-Coupling Reactions Involving the Pyrazine or Chloromethyl Unit

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound offers two potential sites for such reactions: the C-Cl bond of the chloromethyl group and C-H bonds on the pyrazine ring, or a C-X (where X is a halogen) bond if the pyrazine ring is further functionalized.

The chloromethyl group can participate in cross-coupling reactions, for example, a Kumada coupling with a Grignard reagent in the presence of a nickel or palladium catalyst. organic-chemistry.orgmdpi.com This would lead to the formation of a new carbon-carbon bond at the methyl position.

More commonly, cross-coupling reactions are performed on halogenated pyrazines. If this compound were to be halogenated on the ring, it would open up a wide range of possibilities for Suzuki, Sonogashira, and Stille couplings. For instance, chloropyrazines have been successfully coupled with various arylboronic acids (Suzuki coupling) and terminal alkynes (Sonogashira coupling). nih.govresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgresearchgate.net Cobalt-catalyzed cross-coupling of 2-chloropyrazines with arylzinc halides has also been reported. nih.gov The presence of electron-donating methyl groups can deactivate the chloropyrazine towards oxidative addition, potentially requiring longer reaction times or more active catalysts. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-substituted pyrazine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu cocatalyst, Base | Alkynyl-substituted pyrazine |

| Kumada Coupling | Grignard reagent | Ni or Pd catalyst | Alkyl/Aryl-substituted pyrazine |

Radical Reaction Pathways of this compound

Free-radical reactions offer an alternative pathway for the functionalization of this compound. The methyl group attached to the pyrazine ring is a potential site for radical halogenation. wikipedia.orgyoutube.comyoutube.com Under UV light or with a radical initiator, reaction with a halogenating agent like N-bromosuccinimide (NBS) could lead to the formation of 2-(chloromethyl)-3-(bromomethyl)pyrazine. This introduces a second reactive handle for further synthetic modifications. The benzylic-like position of the methyl group makes it more susceptible to radical abstraction than the C-H bonds on the pyrazine ring.

Furthermore, radical additions to the pyrazine ring are also conceivable, although less common than reactions at the side chain.

Rearrangement Processes and Isomerization Studies

While specific studies on the rearrangement and isomerization of this compound are not extensively documented in peer-reviewed literature, the reactivity of related heterocyclic systems provides insights into potential transformation pathways.

One conceptually relevant transformation is the skeletal rearrangement observed in other nitrogen-containing heterocycles. For instance, the conversion of pyrimidines to pyrazoles has been achieved through a formal carbon deletion, involving a room-temperature triflylation followed by a hydrazine-mediated skeletal remodeling. acs.org Although this is an interconversion between different heterocyclic systems, it highlights the potential for ring-opening and closing mechanisms to effect significant structural changes under specific conditions.

Another example from a related class of compounds involves the halohydrin rearrangement. The treatment of 2-bromo-1,3-diphenylpropanedione with methylhydrazine leads to the formation of 1-methyl-3,4-diphenyl-Δ²-pyrazolin-5-one, a reaction that necessitates a reorganization of the carbon skeleton. rsc.org This type of rearrangement, while not a direct isomerization of the pyrazine ring itself, demonstrates that substituents on a side chain can induce skeletal changes in the heterocyclic core.

Although direct evidence for the isomerization of this compound to other positional isomers is scarce, it is plausible that such transformations could occur under thermal or catalytic conditions, potentially involving migration of the chloromethyl or methyl groups around the pyrazine ring. However, without dedicated studies, the conditions and feasibility of such isomerizations remain speculative.

Derivatization Strategies for Complex Molecular Architectures

The reactive chloromethyl group is the primary handle for elaborating the this compound core into more complex structures. This electrophilic center readily participates in nucleophilic substitution reactions, providing a straightforward method for introducing a wide variety of functional groups.

One key derivatization strategy involves the synthesis of fused pyrazine systems. The chloromethyl group can act as an electrophile in intramolecular cyclization reactions. For example, a conceptually similar process is the deprotection-cyclization sequence of dipeptidyl chloromethyl ketones to form 5-methyl-2(1H)-pyrazinones. nih.gov This suggests that by tethering a nucleophile to a suitable position on a molecule attached to the chloromethyl group of this compound, a subsequent intramolecular cyclization could lead to the formation of bicyclic or polycyclic systems containing the pyrazine ring.

The chloromethyl group can also be utilized in tandem reactions to build molecular complexity. For instance, after an initial nucleophilic substitution, the newly introduced fragment can undergo further transformations. This approach allows for the sequential construction of complex side chains or the annulation of additional rings onto the pyrazine core.

The following table summarizes some potential derivatization reactions of this compound for the synthesis of more complex molecules, based on the reactivity of the chloromethyl group.

| Reagent/Reaction Type | Product Type | Potential for Complex Architectures |

| Nucleophilic Substitution (e.g., with thiols, amines, alcohols) | Substituted methylpyrazines | Introduction of functional handles for further reactions. |

| Grignard or Organolithium Reagents | Alkylated/Arylated pyrazines | Carbon-carbon bond formation to build larger scaffolds. |

| Cyanide Ion | Pyrazinylacetonitriles | Precursors for carboxylic acids, amines, and other functionalities. |

| Intramolecular Cyclization (with a tethered nucleophile) | Fused pyrazine heterocycles | Construction of bicyclic and polycyclic systems. |

These derivatization strategies underscore the versatility of this compound as a starting material for accessing a broad range of more intricate molecular structures with potential applications in various fields of chemistry.

Advanced Spectroscopic and Analytical Characterization of 2 Chloromethyl 3 Methylpyrazine and Its Derivatives

Chromatographic Separation Techniques for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for the analysis of 2-(Chloromethyl)-3-methylpyrazine is critical for its quantification and purity determination in non-volatile samples. While specific methods for this exact compound are not extensively documented in publicly available literature, methodologies for similar pyrazine (B50134) derivatives offer a strong foundation for method development.

Liquid chromatographic analysis of pyrazines is often performed using reversed-phase columns, such as octadecyl silica (B1680970) (ODS) C18, with a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water mixtures. nih.gov For instance, the separation of pyrazine isomers has been successfully achieved on a polysaccharide chiral stationary phase (Chiralpak AD-H) with mobile phases like cyclohexane/isopropanol or hexane/isopropanol. nih.gov A gradient elution program is often employed to ensure adequate separation of the target analyte from impurities. For example, a UPLC-MS/MS method for the quantification of various pyrazines in beverages utilized a gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov

Detection is typically carried out using a UV detector, with the wavelength set to the absorbance maximum of the pyrazine ring system. For related compounds, detection wavelengths around 210 nm to 280 nm have been reported. nih.gov For enhanced sensitivity and specificity, particularly for trace analysis, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.

Table 1: Illustrative HPLC Method Parameters for Pyrazine Analysis

| Parameter | Example Condition | Reference |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | nih.gov |

| Gradient | Time (min) | %B |

| 0 | 5 | |

| 20 | 95 | |

| 25 | 95 | |

| 26 | 5 | |

| 30 | 5 | |

| Flow Rate | 1.0 mL/min | thegoodscentscompany.com |

| Detection | UV at 270 nm or Mass Spectrometry | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is an indispensable tool for the analysis of volatile compounds like this compound and its derivatives. The technique provides both retention time information for separation and a mass spectrum for structural elucidation.

In a typical GC-MS analysis of pyrazines, a non-polar or medium-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is used. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns. The fragmentation will likely involve the loss of a chlorine atom, the chloromethyl group, and cleavage of the pyrazine ring. For example, the GC-MS analysis of the related compound 2-methyl-3-(methylthio)pyrazine (B1346595) shows a prominent molecular ion peak and fragments corresponding to the loss of the methylthio group and other ring fragments. nih.govnist.gov Analysis of pyrazines in food products like cocoa beans has successfully identified various alkylated pyrazines based on their mass spectra. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Proposed Fragment |

| 142/144 | [M]+ (Molecular ion with 35Cl/37Cl isotopes) |

| 107 | [M-Cl]+ |

| 93 | [M-CH2Cl]+ |

| Various | Fragments from pyrazine ring cleavage |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are invaluable for functional group identification and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrazine ring, the methyl group, and the chloromethyl substituent.

Based on studies of related pyrazine derivatives, the following assignments can be predicted:

C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=N and C=C stretching vibrations of the pyrazine ring should appear in the 1500-1600 cm⁻¹ region. researchgate.net

C-H bending vibrations of the methyl group are typically observed around 1450 cm⁻¹ and 1380 cm⁻¹.

The C-Cl stretching vibration of the chloromethyl group is expected in the 750-550 cm⁻¹ region.

Ring breathing modes of the pyrazine ring can be found in the 1000-1050 cm⁻¹ range. researchgate.net

FT-IR spectra of pyrazine-containing coordination polymers and other derivatives confirm the presence of these characteristic pyrazine ring vibrations. tandfonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also be characterized by the vibrational modes of the pyrazine ring and its substituents.

Studies on pyrazine and its chlorinated derivatives have shown that the ring breathing mode is a strong and characteristic band in the Raman spectrum. researchgate.net For pyrazine, this mode is observed at 1015 cm⁻¹. researchgate.net For 2-chloropyrazine, it shifts to 1049 cm⁻¹. researchgate.net Therefore, a similar characteristic band can be expected for this compound.

Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful technique for detecting trace amounts of pyrazine derivatives. Theoretical and experimental studies have shown that the interaction of pyrazine with metal surfaces, such as gold or silver nanoparticles, can significantly enhance the Raman signal. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound itself is not found in the surveyed literature, numerous crystal structures of other pyrazine derivatives have been reported. tandfonline.comresearchgate.netnih.govnih.gov These studies reveal that the pyrazine ring is typically planar. The solid-state packing is often influenced by hydrogen bonding and π-π stacking interactions between the pyrazine rings. For this compound, it is conceivable that weak C-H···N or C-H···Cl hydrogen bonds could play a role in its crystal packing.

Computational and Theoretical Investigations of 2 Chloromethyl 3 Methylpyrazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Chloromethyl)-3-methylpyrazine, such studies would provide a foundational understanding of its stability, reactivity, and potential interaction sites.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

An analysis of the HOMO and LUMO energies and their distribution across the molecular structure is crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter; a smaller gap generally indicates higher reactivity.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. It would be expected that the pyrazine (B50134) ring, with its nitrogen heteroatoms, and the chloromethyl group would be key areas of interest in the distribution of these frontier orbitals. Without specific computational studies, the exact energy values and orbital localizations remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The presence of the electron-withdrawing chlorine atom would create a region of positive potential around the chloromethyl group, making it a likely site for nucleophilic substitution reactions.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that govern the reaction rate.

For this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the chloromethyl group or reactions involving the pyrazine ring. Modeling the transition states of these reactions would provide critical information about their feasibility and kinetics. For instance, the substitution of the chlorine atom by various nucleophiles could be modeled to predict the most favorable reaction conditions and products.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, showing how it flexes, vibrates, and interacts with its environment.

A conformational analysis of this compound would focus on the rotation around the single bond connecting the chloromethyl group to the pyrazine ring. This would reveal the preferred spatial orientation of the chloromethyl group relative to the ring. Molecular dynamics simulations could then be used to study the flexibility of the molecule and its interactions in different solvents, providing a more realistic picture of its behavior in a chemical system.

Prediction of Structure-Reactivity Relationships

By combining the insights gained from the computational methods described above, it is possible to establish structure-reactivity relationships. These relationships link the structural and electronic properties of a molecule to its chemical behavior.

For this compound, a comprehensive computational study would allow for the prediction of how modifications to its structure, such as changing the substituent on the ring or replacing the chlorine atom, would affect its reactivity. This predictive power is invaluable in the design of new molecules with specific desired properties.

Strategic Research Applications of 2 Chloromethyl 3 Methylpyrazine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactive nature of the chloromethyl group makes 2-(Chloromethyl)-3-methylpyrazine an ideal precursor for the synthesis of more complex heterocyclic systems. The carbon atom of the chloromethyl group is highly electrophilic, making it susceptible to attack by various nucleophiles. This fundamental reactivity allows for the construction of new rings fused or linked to the pyrazine (B50134) core.

A primary strategy involves the reaction of this compound with binucleophilic reagents. For instance, reaction with a molecule containing two nucleophilic centers, such as an amino thiol or a diamine, can lead to cyclization, forming a new heterocyclic ring. This approach is a cornerstone of heterocyclic chemistry for building systems like thiazolopyrazines or imidazopyrazines, which are scaffolds of interest in medicinal chemistry. While specific examples detailing the cyclization of this compound are not extensively documented in leading journals, the general principle is well-established with analogous chloromethylated heterocycles. slideshare.net The synthesis of such fused systems is crucial for exploring novel chemical space and developing compounds with unique three-dimensional structures.

Building Block in Medicinal Chemistry Scaffolds for Lead Compound Generation

Pyrazine-based skeletons are integral to many clinically used drugs, demonstrating a wide range of biological activities including antibiotic, antifungal, antidepressant, and antineoplastic effects. researchgate.net The role of this compound in this field is that of a key building block for constructing complex molecular scaffolds intended for drug discovery. Its primary function is to serve as a reactive intermediate that allows for the covalent attachment of the pyrazine core to other molecular fragments.

The synthesis of novel drug candidates often involves linking various pharmacophores together. The chloromethyl group provides a perfect anchor point for this purpose. Researchers can perform nucleophilic substitution reactions using alcohols, thiols, or amines from another molecule to displace the chloride and form a new ether, thioether, or amine linkage, respectively. This strategy is employed to generate libraries of compounds for high-throughput screening. For example, coordination compounds derived from pyrazine ligands have been investigated for their therapeutic potential, and this compound is a suitable starting point for creating such ligands. nih.gov

Table 1: Potential Bioactive Scaffolds from this compound

| Reactant Type | Resulting Linkage | Potential Scaffold/Application |

|---|---|---|

| Amines (R-NH₂) | Secondary/Tertiary Amine | Generation of novel amine-linked pharmacophores for screening |

| Thiols (R-SH) | Thioether | Synthesis of sulfur-containing pyrazine derivatives with potential antimicrobial or anticancer activity |

| Alcohols/Phenols (R-OH) | Ether | Creation of ether-linked compounds for structure-activity relationship (SAR) studies |

| Carboxylates (R-COO⁻) | Ester | Prodrug strategies or modification of pharmacokinetic properties |

Intermediate in the Development of Agrochemicals

In the field of agrochemicals, pyrazine derivatives have been developed as potent pesticides. The chloromethyl group is a key functional handle for synthesizing these active ingredients. A notable application is in the creation of pyrazine-based insecticides and fungicides where the pyrazine ring is substituted with chlorinated alkyl chains and other functional groups.

Patents in this area describe the synthesis of pesticidal compounds starting from substituted chloromethyl pyrazines. acs.org For example, a process for preparing pyrazine pesticides involves the reaction of a chloromethyl pyrazine derivative with a sulfur-based nucleophile like a mercaptan. The resulting thioether compounds have shown efficacy as pesticides. The synthesis often begins with a methylpyrazine, which is then chlorinated. This compound is a logical intermediate in the synthesis of more complex chlorinated derivatives, such as 2-(dichloromethyl)- or 2-(trichloromethyl)-3-methylpyrazine, which are also used in agrochemical applications. acs.org This highlights the compound's role as a versatile intermediate, providing a clear pathway to a range of functionalized pyrazines for agricultural use. The ability to easily form thioethers from the chloromethyl precursor is a key step in building the final active agrochemical molecule. google.com

Utilization in the Design and Synthesis of Advanced Materials

The applications of pyrazine derivatives extend beyond biology into the realm of materials science, where they serve as building blocks for dyes, electroluminescent materials, and specialized ligands in coordination chemistry. researchgate.net this compound is a valuable precursor for creating functional materials due to the synthetic versatility offered by its reactive chloromethyl group.

One significant application is in the synthesis of phosphine (B1218219) ligands, which are crucial components of catalysts used in organic synthesis. nih.gov The chloromethyl group can readily react with a phosphide (B1233454) nucleophile, such as diphenylphosphide (PPh₂⁻), to form a pyrazinylmethylphosphine ligand. Such ligands can then be coordinated to transition metals to create catalysts for a variety of chemical transformations. The synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine, a closely related ligand, demonstrates this synthetic strategy. researchgate.net

Furthermore, the chloromethyl functionality allows for the incorporation of the pyrazine unit into polymers. Similar to how 4-chloromethylstyrene is used as a monomer or functionalizing agent in polymer chemistry, this compound can be grafted onto polymer backbones or used in polymerization reactions to create advanced materials with specific electronic or metal-coordinating properties. researchgate.net This could lead to the development of novel sensors, catalytic supports, or functional coatings.

Mechanistic Research Methodologies for Investigating Biological Interactions of Pyrazine Derivatives

Approaches to Structure-Activity Relationship (SAR) Studies for Pyrazine-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrazine-containing scaffolds, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective analogues. nih.gov

A common approach in SAR studies of pyrazine (B50134) derivatives involves the systematic modification of the pyrazine core and its substituents. nih.gov For instance, researchers might synthesize a series of analogues where the substituents at various positions of the pyrazine ring are altered. These modifications can include changes in the size, shape, lipophilicity, and electronic properties of the substituents. The biological activity of each analogue is then evaluated, and the results are used to build a model that correlates structural changes with activity.

Table 1: Illustrative SAR Study on a Hypothetical Series of Pyrazine Derivatives

| Compound | R1 | R2 | Biological Activity (IC₅₀, µM) |

| 1 | -CH₃ | -H | 50 |

| 2 | -CH₂CH₃ | -H | 35 |

| 3 | -Cl | -H | 15 |

| 4 | -CH₃ | -Br | 20 |

| 5 | -CH₃ | -OH | 80 |

This table is for illustrative purposes only and does not represent actual experimental data.

In Vitro and In Silico Methods for Exploring Receptor Binding and Enzymatic Modulation by Pyrazine Analogues

To elucidate the mechanism of action of pyrazine derivatives at the molecular level, a combination of in vitro and in silico methods is employed. These techniques allow researchers to study the direct interaction of the compounds with their biological targets, such as receptors and enzymes. mdpi.com

In Vitro Methods:

Enzyme Inhibition Assays: These assays are used to determine if a pyrazine derivative can inhibit the activity of a specific enzyme. mdpi.com For example, if a pyrazine compound is being investigated as a potential anticancer agent, its ability to inhibit kinases, a class of enzymes often dysregulated in cancer, would be assessed. nih.gov

Receptor Binding Assays: These experiments measure the affinity of a pyrazine derivative for a particular receptor. Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are a common technique.

Cell-Based Assays: These assays use cultured cells to evaluate the biological effects of a pyrazine derivative in a more complex biological system. nih.gov For example, researchers might assess the ability of a compound to induce apoptosis (programmed cell death) in cancer cell lines.

In Silico Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the pyrazine derivative) when bound to a receptor or enzyme. researchgate.net It provides insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. This can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel pyrazine derivatives before they are synthesized.

Table 2: Common In Vitro and In Silico Techniques for Studying Pyrazine Derivatives

| Technique | Purpose | Example Application |

| Enzyme Inhibition Assay | Determine the inhibitory effect on a specific enzyme. | Measuring the IC₅₀ of a pyrazine derivative against a target kinase. |

| Receptor Binding Assay | Measure the binding affinity to a receptor. | Determining the Kᵢ of a pyrazine analogue for a G-protein coupled receptor. |

| Cell-Based Apoptosis Assay | Evaluate the induction of programmed cell death. | Assessing the effect of a pyrazine compound on cancer cell viability. |

| Molecular Docking | Predict the binding mode to a biological target. | Visualizing the interaction of a pyrazine derivative with the active site of an enzyme. |

| Molecular Dynamics | Simulate the dynamic interaction with a target. | Analyzing the stability of a ligand-protein complex over time. |

General Considerations for the Biological Evaluation of Novel Pyrazine Structures

The biological evaluation of novel pyrazine structures requires a systematic and multi-faceted approach to thoroughly characterize their pharmacological profile. nih.gov Several key considerations should be taken into account to ensure the generation of reliable and meaningful data.

Firstly, the purity and chemical identity of the synthesized compounds must be rigorously established. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are essential to confirm the structure and purity of each novel pyrazine derivative. Impurities can lead to misleading biological results.

Secondly, a tiered screening approach is often employed. This typically begins with broad in vitro screening against a panel of relevant biological targets or cell lines to identify initial "hits." nih.gov Promising hits are then subjected to more detailed secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Thirdly, it is crucial to assess the compound's physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. These properties significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for its potential as a drug candidate.

Emerging Research Frontiers and Future Directions for 2 Chloromethyl 3 Methylpyrazine Studies

The chemical compound 2-(Chloromethyl)-3-methylpyrazine is a substituted pyrazine (B50134), a class of heterocyclic compounds recognized for its broad applicability in pharmaceuticals, materials science, and as flavor agents. lifechemicals.comnih.govnih.gov While direct and extensive research on this compound in several emerging fields is still nascent, its structural features—a pyrazine core with a reactive chloromethyl group—position it as a compound of significant interest for future exploration. The following sections outline potential future research directions for this compound, drawing parallels from advancements with related heterocyclic and pyrazine-based systems.

常见问题

Q. What are the optimal synthetic routes for 2-(chloromethyl)-3-methylpyrazine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves chlorination of a hydroxymethyl precursor using reagents like thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0°C for 2.5 hours, followed by neutralization with KOH in ethanol . Alternative routes may use phosphorus oxychloride (POCl₃) for hydroxyl-to-chlorine substitution under reflux conditions . Yield optimization requires strict temperature control, inert atmospheres, and purification via column chromatography (e.g., THF/MeOH/H₂O solvent systems) .

Q. How can researchers characterize this compound, and what spectral benchmarks are available?

- Methodological Answer : Key techniques include:

- NMR : Compare ¹H/¹³C NMR shifts with pyrazine derivatives (e.g., 3-Methyl-2-pyrazinamine: δ ~8.2 ppm for aromatic protons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~156 for C₆H₇ClN₂) and fragmentation patterns should align with NIST Chemistry WebBook references .

- Melting Point : Pure samples typically exhibit sharp melting points (e.g., 170–171°C for structurally similar pyrazines) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine functionalization be addressed during derivative synthesis?

- Methodological Answer : Regioselectivity in substitution reactions (e.g., nucleophilic attacks on the chloromethyl group) can be controlled using steric or electronic directing groups. For example:

Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?

- Methodological Answer : The chloromethyl group’s reactivity is influenced by resonance stabilization of the pyrazine ring. Under basic conditions, nucleophilic displacement of chloride may occur, while acidic conditions can protonate the nitrogen, reducing electrophilicity. Computational studies (e.g., DFT) are recommended to map potential energy surfaces for hydrolysis or elimination pathways .

Q. How do structural modifications impact the compound’s physicochemical properties for drug-discovery applications?

- Methodological Answer :

- Lipophilicity : Introducing methyl groups increases logP (e.g., 2.1 for 3-Methyl-2-pyrazinamine) , while chloromethyl groups enhance electrophilicity for covalent binding.

- Solubility : Salt formation (e.g., hydrochloride salts) improves aqueous solubility for biological assays .

- Bioisosterism : Replacing chlorine with trifluoromethyl groups (CF₃) maintains steric bulk while altering electronic properties .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 70–80% yields using SOCl₂, while POCl₃-based methods () may yield <60% due to competing side reactions. Resolution: Optimize stoichiometry (e.g., 1.2 equivalents of SOCl₂) and monitor reaction progress via TLC .

- Spectral Discrepancies : NIST data () should supersede vendor-provided spectra (e.g., Accela in ) for authoritative benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。